molecular formula C7H12ClN3 B13107934 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride

Cat. No.: B13107934
M. Wt: 173.64 g/mol
InChI Key: SSGKEWQDCBSQCE-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused ring system that includes both imidazole and diazepine rings, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted imidazoles and diazepines can be reacted in the presence of catalysts and solvents to form the desired compound. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine hydrochloride is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new drugs, materials, and chemical processes .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-2-8-3-5-10-6-4-9-7(1)10;/h4,6,8H,1-3,5H2;1H

InChI Key

SSGKEWQDCBSQCE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN2C1=NC=C2.Cl

Origin of Product

United States

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